Hydroxy-PEG2-CH2COOH

Catalog No.
S530189
CAS No.
51951-04-3
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG2-CH2COOH

CAS Number

51951-04-3

Product Name

Hydroxy-PEG2-CH2COOH

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]acetic acid

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c7-1-2-10-3-4-11-5-6(8)9/h7H,1-5H2,(H,8,9)

InChI Key

PRBXPAHXMGDVNQ-UHFFFAOYSA-N

SMILES

C(COCCOCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG2-CH2CO2H, sodium salt

Canonical SMILES

C(COCCOCC(=O)O)O

Description

The exact mass of the compound [2-(2-Hydroxyethoxy)ethoxy]acetic Acid is 164.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Limited Research Availability

Factual information regarding the scientific research applications of 2-(2-Hydroxyethoxy)ethoxy]acetic acid (sometimes abbreviated as HEEAA) is currently limited. While some databases mention this compound, there is a scarcity of published research exploring its potential uses [, , ].

HEAA is a carboxylic acid containing an ethoxy (-CH2CH2O-) chain attached to a acetic acid (CH3COOH) group []. It's a metabolite, a product of the body's breakdown process for certain chemicals [].


Molecular Structure Analysis

HEAA has a central carbon atom bonded to a carboxyl group (C=O-OH) and an ethoxy chain. The ethoxy chain has two ether groups (C-O-C) and ends with a hydroxyl group (OH) []. This structure suggests potential for hydrogen bonding due to the presence of multiple O-H groups.


Chemical Reactions Analysis

The primary scientific research on HEAA involves its role as a metabolite:

  • Formation: HEAA is the main metabolite of 1,4-dioxane, a solvent used in industrial processes []. The body breaks down 1,4-dioxane into HEAA for excretion [].

Physical And Chemical Properties Analysis

Specific data on HEAA's physical and chemical properties are limited in publicly available scientific sources.

Research focuses on HEAA as a biomarker for 1,4-dioxane exposure, not its mechanism of action within the body [].

Data on the safety and hazards of HEAA itself is limited in scientific sources. Research primarily focuses on the hazards of 1,4-dioxane, the compound HEAA is derived from [].

Due to its functional groups:

  • Formation of Amide Bonds: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to form stable amide bonds .
  • Esterification: The carboxylic acid can also react with alcohols to form esters, which are useful in drug delivery systems.
  • Conjugation Reactions: Hydroxy-PEG2-CH2COOH can be used to conjugate various biomolecules, enhancing their pharmacokinetic properties .

Hydroxy-PEG2-CH2COOH exhibits significant biological activity, particularly in drug delivery and therapeutic applications. Its PEG structure contributes to:

  • Increased Solubility: Enhances the solubility of hydrophobic drugs in aqueous environments.
  • Reduced Immunogenicity: The PEGylation process reduces the immunogenic response when used in therapeutic proteins or peptides.
  • Improved Pharmacokinetics: By modifying the distribution and clearance rates of drugs, Hydroxy-PEG2-CH2COOH can prolong the therapeutic effect of administered compounds .

The synthesis of Hydroxy-PEG2-CH2COOH typically involves the following methods:

  • Polymerization: Starting from ethylene oxide or propylene oxide, polymerization can be conducted under controlled conditions to produce polyethylene glycol chains with hydroxyl end groups.
  • Functionalization: The hydroxyl groups are then reacted with chloroacetic acid or similar reagents to introduce the carboxylic acid functionality.
  • Purification: The final product is purified through methods such as dialysis or chromatography to achieve the desired purity level (≥95%) .

Hydroxy-PEG2-CH2COOH has numerous applications across various fields:

  • Drug Delivery Systems: Used as a linker in drug formulations to improve solubility and bioavailability.
  • Bioconjugation: Serves as a scaffold for attaching drugs or targeting moieties to proteins and peptides.
  • Nanotechnology: Employed in the development of nanocarriers for targeted therapy.
  • Medical Research: Utilized in studies involving PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation .

Research into the interactions of Hydroxy-PEG2-CH2COOH has shown its effectiveness in forming stable conjugates with various biomolecules. These interactions are critical for:

  • Targeted Drug Delivery: Enhancing the specificity of drug action by conjugating targeting ligands to therapeutic agents.
  • Stability Studies: Investigating how modifications affect stability and efficacy in biological systems .

Similar Compounds

Hydroxy-PEG2-CH2COOH shares structural similarities with other PEG derivatives. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Amine-Polyethylene Glycol 2-Carboxylic AcidAmino and Carboxylic AcidReactive amine group for conjugation
Methoxy-Polyethylene GlycolMethoxy GroupIncreased hydrophobicity
Fmoc-NH-Polyethylene Glycol 2-Carboxylic AcidFmoc Protected AmineUsed for solid-phase peptide synthesis
Thiol-Polyethylene GlycolThiol GroupUseful for click chemistry applications

Each of these compounds has unique functionalities that cater to specific applications, but Hydroxy-PEG2-CH2COOH stands out due to its balance between hydrophilicity and reactivity, making it particularly effective in bioconjugation and drug delivery systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Exact Mass

164.0685

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[2-(2-hydroxyethoxy)ethoxy]acetic acid

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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